ethyl6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylatedihydrochloride
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Overview
Description
Ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique imidazo[1,2-a]pyridine scaffold, which is known for its versatility in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride typically involves the cyclization of N-propargylpyridiniums under basic conditions. A common method includes the use of sodium hydroxide (NaOH) in an aqueous medium, which promotes the cycloisomerization reaction to yield the desired product . This method is efficient and can be performed under ambient conditions, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its high purity and quality for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .
Comparison with Similar Compounds
Ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar scaffold but differ in their substitution patterns and functional groups.
Imidazo[1,2-a]pyridines: Variants with different substituents at the amino group or carboxylate position.
The uniqueness of ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8;;/h6-7H,2-5,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZQRPBXCWNYAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CC(CCC2=N1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305255-47-2 |
Source
|
Record name | ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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